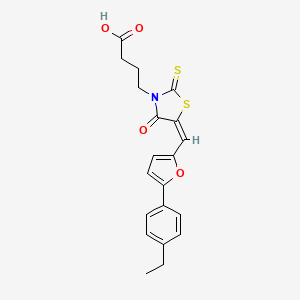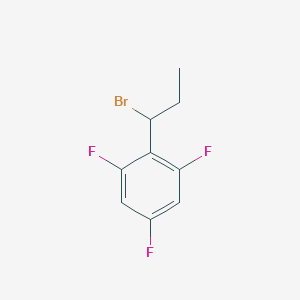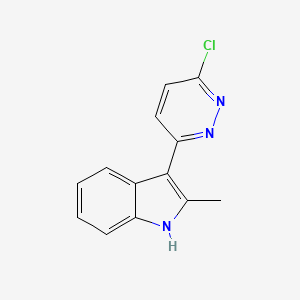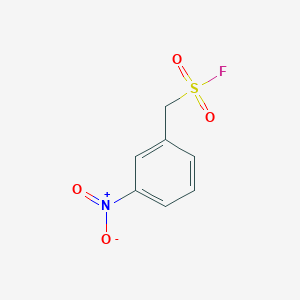
(E)-4-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups, including a furan ring, a thiazolidine ring, and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in many synthetic procedures .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom ), a thiazolidine ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom), and a carboxylic acid group (consisting of a carbonyl (C=O) and a hydroxyl (O-H) group attached to the same carbon atom).Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form an ester .Scientific Research Applications
Anticancer and Antiproliferative Effects
- Novel thioxothiazolidin-4-one derivatives, including structures similar to the specified compound, have shown significant anticancer and antiangiogenic effects in in vivo studies against mouse tumors. These compounds effectively reduced ascites tumor volume, cell number, and increased the lifespan of tumor-bearing mice, indicating their potential as candidates for anticancer therapy with the ability to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).
- Another study on thiazolidinone derivatives evaluated their cytotoxicity and ability to induce apoptosis in human leukemia cells. The study highlighted the importance of the electron-donating groups on the thiazolidinone moiety for anticancer properties, with certain derivatives demonstrating potent anticancer activity on leukemia cell lines (Chandrappa et al., 2009).
Antimicrobial Activity
- Thiazolidinone compounds have also been explored for their antimicrobial activity. For example, certain derivatives were synthesized and showed activity against various bacterial and fungal species, suggesting their utility in addressing microbial infections (Patel & Shaikh, 2010).
Synthesis and Chemical Characterization
- Research has also focused on the synthesis and chemical characterization of thiazolidinone derivatives. Studies have outlined methods for synthesizing these compounds, including photoinduced oxidative annulation techniques, providing access to highly functionalized polyheterocyclic compounds. Such synthesis methods are crucial for developing derivatives with enhanced pharmacological activities (Zhang et al., 2017).
Trypanocidal and Anticancer Activity
- Some thiazolidinone derivatives have been synthesized and evaluated for their trypanocidal and anticancer activities, with certain compounds inhibiting the growth of parasites at sub-micromolar concentrations and demonstrating significant selectivity indices. This highlights the potential of thiazolidinone derivatives in treating diseases caused by Trypanosoma species as well as their anticancer capabilities (Holota et al., 2019).
properties
IUPAC Name |
4-[(5E)-5-[[5-(4-ethylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-2-13-5-7-14(8-6-13)16-10-9-15(25-16)12-17-19(24)21(20(26)27-17)11-3-4-18(22)23/h5-10,12H,2-4,11H2,1H3,(H,22,23)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJSHEDGYPKAIT-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 1-(trifluoroacetyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B2934119.png)





![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2934130.png)


